N-cyclohexyl-2-methoxypyridin-3-amine
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-cyclohexyl-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-11(8-5-9-13-12)14-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |
InChI Key |
MVHJJPPXCFFWMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridin-3-amine with cyclohexylamine. The process can be carried out under mild conditions, often using a solvent such as methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where the methoxy or cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amines.
Scientific Research Applications
N-cyclohexyl-2-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Pyridine Derivatives
Key Compounds for Comparison :
5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9) Structure: Bipyridine core with methoxy (2-position) and amine (6-position) groups. Molecular Formula: C₁₁H₁₁N₃O Molecular Weight: 201.2 g/mol Notable Properties: Increased planarity due to bipyridine system may enhance π-π stacking interactions. Lower logP (~1.5) compared to the target compound due to absence of cyclohexyl group .
4-Chloro-5-methoxypyridin-3-amine Structure: Chlorine at 4-position, methoxy at 5-position, amine at 3-position. Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.6 g/mol Notable Properties: Electronegative chlorine increases reactivity for nucleophilic substitution. Lower lipophilicity (logP ~1.2) due to smaller substituents .
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Structure: Pyridazine core with chloro (6-position) and 2-methoxyphenylamine (3-position).
N-[4-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine Structure: Imidazopyridine fused system with methoxy and methylpyridinyl substituents. Molecular Formula: C₁₉H₁₇N₅O Molecular Weight: 331.4 g/mol Notable Properties: Extended aromatic system and imidazole nitrogen may enhance hydrogen-bonding capacity. High logP (~4.6) due to hydrophobic methyl and phenyl groups .
N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine (CAS 5927-80-0) Structure: Imidazopyridine core with cyclohexylamine, methyl, and isobutyl groups. Molecular Formula: C₁₈H₂₇N₃ Molecular Weight: 285.4 g/mol Notable Properties: High logP (4.65) and density (1.12 g/cm³) due to branched alkyl and cyclohexyl substituents. Demonstrates the impact of steric bulk on solubility and bioavailability .
Table 1: Comparative Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| N-cyclohexyl-2-methoxypyridin-3-amine | C₁₂H₁₈N₂O | 220.3 | ~2.5 | Cyclohexyl, methoxy | Moderate lipophilicity, steric bulk |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | C₁₁H₁₁N₃O | 201.2 | ~1.5 | Bipyridine, methoxy | Planar structure, π-π interactions |
| 4-Chloro-5-methoxypyridin-3-amine | C₆H₇ClN₂O | 158.6 | ~1.2 | Chloro, methoxy | High reactivity for substitution |
| N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine | C₁₈H₂₇N₃ | 285.4 | 4.65 | Cyclohexyl, isobutyl, methyl | High hydrophobicity, potential CNS activity |
| N-[4-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine | C₁₉H₁₇N₅O | 331.4 | ~4.6 | Imidazopyridine, methylpyridinyl | Enhanced hydrogen-bonding capacity |
Key Findings :
- Electronic Effects : Methoxy groups act as electron-donating substituents, stabilizing the pyridine ring and influencing reactivity in electrophilic substitution reactions .
- Biological Distribution : Cyclohexyl-containing compounds (e.g., ) exhibit enhanced blood-brain barrier penetration, as demonstrated by cerebrospinal fluid concentrations exceeding plasma levels in nitrosourea analogs .
Biological Activity
N-cyclohexyl-2-methoxypyridin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a methoxy-substituted pyridine ring. This unique structure contributes to its distinctive chemical reactivity and biological properties, differentiating it from other similar compounds. The molecular formula can be represented as .
Biological Activity
1. Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties, particularly as a potential drug candidate for treating infections and cancers . Its structural characteristics suggest utility in various therapeutic areas, including:
- Neurodegenerative Diseases : Similar compounds have shown potential as enzyme inhibitors in conditions like Alzheimer's disease, suggesting this compound could modulate neuroinflammatory processes or amyloid-beta aggregation .
- Cancer Treatment : The compound's interactions with biological targets may lead to the development of anti-tumor agents by blocking critical signaling pathways .
2. Mechanisms of Action
The mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest it may influence several biochemical pathways, including:
- PI3K/AKT/mTOR Pathway : Similar methoxypyridine derivatives have demonstrated inhibitory effects on this signaling pathway, which is crucial for cell proliferation and survival .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
- Neurodegenerative Disease Model : In vitro studies using neuronal cell lines demonstrated that this compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound showed a dose-dependent effect on cell viability and neuroprotection.
- Cancer Cell Line Evaluation : In assays involving MCF-7 breast cancer cells and HCT-116 colorectal cancer cells, this compound exhibited cytotoxicity at concentrations similar to those observed for established chemotherapeutics. Flow cytometry analysis indicated that the compound induced apoptosis and arrested the cell cycle in the G0/G1 phase.
Q & A
Q. What are the optimized synthetic routes for N-cyclohexyl-2-methoxypyridin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key factors include:
- Catalysts : Palladium or copper catalysts are often employed for coupling reactions (e.g., C–N bond formation) .
- Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres improve reaction efficiency .
- Temperature : Controlled heating (e.g., 35–80°C) minimizes side reactions .
- Workup : Acidic or basic aqueous washes and chromatography (e.g., ethyl acetate/hexane gradients) enhance purity .
Common challenges : Low yields due to steric hindrance from the cyclohexyl group; optimizing stoichiometry of amines and halopyridines is critical .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., methoxy and cyclohexyl group positions) via chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy protons) .
- HRMS : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, particularly for crystallizable intermediates .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Substituent effects :
- Methoxy position : Shifting the methoxy group on the pyridine ring (e.g., from 2- to 3-position) alters electron density, affecting binding to biological targets .
- Cyclohexyl group : Replacing cyclohexyl with smaller alkyl groups (e.g., cyclopropyl) may reduce steric bulk, improving solubility and target access .
- Bioactivity assays : Test derivatives against enzymes (e.g., cytochrome P450) or microbial targets to correlate structural changes with activity .
Q. What computational approaches predict the reactivity and interaction mechanisms of this compound?
- DFT calculations : Estimate global reactivity descriptors (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate binding to protein targets (e.g., kinase enzymes) using software like AutoDock. Focus on hydrogen bonding (e.g., pyridine N) and hydrophobic interactions (cyclohexyl group) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP for lipophilicity) to prioritize compounds with favorable drug-like properties .
Q. How can researchers resolve contradictions in spectroscopic or bioassay data for this compound?
- Data validation :
- Impurity analysis : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) that may interfere with activity .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Catalyst recycling : Use immobilized Pd/Cu catalysts to reduce costs and improve turnover .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., nitro reductions) .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclohexylamine coupling | Pd(OAc), DMF, 80°C, 24h | 65 | 92 | |
| Methoxy introduction | CuI, KCO, toluene, 60°C | 78 | 95 | |
| Final purification | Column chromatography (EtOAc/Hex) | 85 | 98 |
Q. Table 2. Computational Predictions vs. Experimental Data
| Parameter | Predicted (DFT) | Experimental | Deviation |
|---|---|---|---|
| LogP (lipophilicity) | 3.2 | 3.5 | ±0.3 |
| HOMO-LUMO gap (eV) | 4.8 | - | - |
| Protein binding energy | -7.9 kcal/mol | -8.2 kcal/mol | ±0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
